molecular formula C11H8N2O B103115 7-Methyl-3,1-benzoxazepine-2-carbonitrile CAS No. 19062-87-4

7-Methyl-3,1-benzoxazepine-2-carbonitrile

Cat. No. B103115
CAS RN: 19062-87-4
M. Wt: 184.19 g/mol
InChI Key: JJDUJMUFYZUBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3,1-benzoxazepine-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that belongs to the benzoxazepine family. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 193.25 g/mol. In

Mechanism Of Action

The mechanism of action of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves its binding to the allosteric site of mGluR5, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological processes. The inhibition of mGluR5 activity has been shown to have therapeutic potential for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-3,1-benzoxazepine-2-carbonitrile have been extensively studied in animal models. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to improve cognitive function and memory in animal models. These effects are attributed to the inhibition of mGluR5 activity and the subsequent modulation of glutamate release.

Advantages And Limitations For Lab Experiments

7-Methyl-3,1-benzoxazepine-2-carbonitrile has several advantages for use in lab experiments. It has high selectivity and potency for mGluR5, which allows for precise modulation of the receptor's activity. It is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the use of 7-Methyl-3,1-benzoxazepine-2-carbonitrile in scientific research. One area of interest is the development of more potent and selective mGluR5 antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, the compound's potential as a tool for studying the role of mGluR5 in various physiological and pathological processes warrants further exploration.

Synthesis Methods

The synthesis method of 7-Methyl-3,1-benzoxazepine-2-carbonitrile involves the reaction of 2-aminobenzoic acid with acetic anhydride and phosphorus oxychloride to form 2-acetamido-benzoyl chloride. The resulting compound is then reacted with 2-methyl-2-oxazoline to form 7-methyl-3,1-benzoxazepine-2-carbonitrile. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

7-Methyl-3,1-benzoxazepine-2-carbonitrile has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, and addiction. Antagonists of mGluR5 have been shown to have therapeutic potential for the treatment of various neurological disorders, including Fragile X syndrome, Parkinson's disease, and schizophrenia.

properties

CAS RN

19062-87-4

Product Name

7-Methyl-3,1-benzoxazepine-2-carbonitrile

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

7-methyl-3,1-benzoxazepine-2-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-8-2-3-10-9(6-8)4-5-14-11(7-12)13-10/h2-6H,1H3

InChI Key

JJDUJMUFYZUBHF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(OC=C2)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC=C2)C#N

synonyms

7-Methyl-3,1-benzoxazepine-2-carbonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.